

Application Notes and Protocols for Phenylthiourea (PTC) Taste Testing

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Compound of Interest

Compound Name: Phenylthiourea

Cat. No.: B091264

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Introduction

Phenylthiourea (PTC), also known as phenylthiocarbamide, is an organosulfur compound with the unusual property of being either intensely bitter or virtually tasteless depending on the genetic makeup of the individual.[1] This bimodal taste perception is primarily governed by polymorphisms in the TAS2R38 gene, which encodes a bitter taste receptor.[2][3] The ability to taste PTC is a dominant genetic trait, making it a classic tool in human population genetics and sensory research.[4][5] These application notes provide detailed protocols for the preparation of PTC solutions for taste testing, safety guidelines for handling the compound, and an overview of the genetic basis of PTC taste perception.

Safety Precautions

Phenylthiourea is a toxic substance and must be handled with appropriate safety measures. It is fatal if swallowed and may cause an allergic skin reaction.[6][7]

Hazard Summary:

- Toxicity: Toxic if swallowed.[6]
- Skin Sensitization: May cause an allergic skin reaction.[7]
- Irritation: May cause irritation to the eyes, skin, and respiratory tract.[8][9]

Personal Protective Equipment (PPE) and Handling:

- Gloves: Wear natural rubber, neoprene, PVC, or equivalent protective gloves.[\[8\]](#)
- Eye Protection: Use splash-proof chemical safety goggles.[\[8\]](#)
- Lab Coat: A lab coat or apron should be worn.[\[8\]](#)
- Ventilation: Handle solid PTC and prepare concentrated solutions in a properly functioning fume hood.[\[6\]](#)[\[10\]](#)
- General Handling: Avoid creating dust. Do not breathe dust or vapor. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[7\]](#)[\[11\]](#)

Storage and Disposal:

- Storage: Store in a tightly closed container in a cool, dry, well-ventilated, and locked area.[\[9\]](#)[\[11\]](#)
- Spills: In case of a spill, ventilate the area. Clean-up personnel should wear appropriate PPE. Sweep or scoop up solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[\[6\]](#)
- Disposal: Dispose of contents and containers to an approved waste disposal plant.[\[6\]](#)

Data Presentation

Table 1: Phenylthiourea (PTC) Properties

Property	Value
Synonyms	Phenylthiocarbamide (PTC), PTU
Molecular Formula	C ₇ H ₈ N ₂ S
Molecular Weight	152.22 g/mol [9]
Appearance	White crystalline solid [9]
Melting Point	154°C [8]
Solubility	Sparingly soluble in water, soluble in boiling water. Soluble in organic solvents like DMSO and dimethyl formamide (approx. 30 mg/mL). [1] [12]

Table 2: Serial Dilution Scheme for PTC Taste Threshold Testing (Harris and Kalmus Method)

This method is widely used to determine an individual's taste threshold for PTC.[\[4\]](#)

Solution Number	PTC Concentration (mg/L)	PTC Concentration (%)
1 (Stock)	1300	0.13
2	650	0.065
3	325	0.0325
4	162.5	0.01625
5	81.25	0.008125
6	40.63	0.004063
7	20.32	0.002032
8	10.16	0.001016
9	5.08	0.000508
10	2.54	0.000254
11	1.27	0.000127
12	0.64	0.000064
13	0.32	0.000032
14	0.16	0.000016

Data adapted from Harris and Kalmus, 1949.[\[4\]](#)

Experimental Protocols

Protocol 1: Preparation of PTC Stock and Serial Dilution Solutions

This protocol describes the preparation of a series of PTC solutions for determining taste thresholds, based on the Harris and Kalmus method.[\[4\]](#)

Materials:

- **Phenylthiourea (PTC)** powder

- Distilled or boiled tap water
- 1 L volumetric flask
- 50 mL and 100 mL graduated cylinders or volumetric pipettes
- A series of 14 labeled, clean bottles for storing solutions
- Analytical balance
- Heating plate/stirrer (optional, for dissolving PTC in the stock solution)

Procedure:

1. Prepare Stock Solution (Solution 1): a. Weigh out 1.3 g of PTC powder. b. Add the PTC powder to a 1 L volumetric flask. c. Add approximately 500 mL of distilled or boiled tap water. d. Mix thoroughly to dissolve. Gentle heating may be required as PTC is more soluble in hot water.^[1] Allow the solution to cool to room temperature. e. Once dissolved and cooled, add water to the 1 L mark. f. This is Solution 1, with a concentration of 1300 mg/L (0.13%).
2. Prepare Serial Dilutions: a. Solution 2: Take 50 mL of Solution 1 and add it to a container. Add 50 mL of distilled or boiled tap water and mix thoroughly. This creates a 1:1 dilution. b. Solution 3: Take 50 mL of Solution 2 and add 50 mL of distilled or boiled tap water. Mix thoroughly. c. Continue this process: Repeat the 1:1 serial dilution for the remaining solutions, as outlined in Table 2, up to Solution 14.
3. Storage: a. Store the solutions in clearly labeled bottles at room temperature.^[4] b. While PTC solutions are generally stable, it is best practice to prepare fresh solutions for each set of experiments. Aqueous solutions of PTC should not be stored for more than one day to avoid potential precipitation and degradation.^{[12][13]}

Protocol 2: Conducting a PTC Taste Threshold Test

This protocol outlines the procedure for determining an individual's PTC taste threshold using the prepared serial dilutions.

Materials:

- Prepared PTC solutions (1-14)
- A control solution (distilled or boiled tap water)
- Small disposable cups
- Spittoon or waste container for expectorating solutions
- Water for rinsing the mouth between samples

Procedure:

- Participant Preparation: The participant should rinse their mouth with water before starting the test. They should also abstain from smoking, eating, or drinking anything other than water for at least 30 minutes prior to the test.^[4]
- Threshold Determination (Ascending Series): a. Start with the most dilute solution (Solution 14). b. The participant sips a small amount of the solution, swishes it in their mouth for a few seconds, and then spits it out. c. Ask the participant if they detect any taste other than water. d. If no taste is detected, the participant rinses their mouth with water and proceeds to the next higher concentration (Solution 13). e. Continue this process until the participant first reports a definite taste (usually bitter). This concentration is the approximate threshold.
- Confirmation of Threshold (Forced-Choice Method): a. To confirm the threshold, present the participant with eight cups: four containing the solution at the approximate threshold concentration and four containing the control water. b. The cups should be presented in a random order. c. The participant is instructed to taste each sample and separate the cups into two groups of four (PTC solution and water). d. If the participant correctly separates the cups, the test is repeated with the next lower concentration. e. The lowest concentration at which the participant can correctly discriminate between the PTC solution and water is recorded as their taste threshold.^[4]
- Classification:
 - Tasters: Individuals who can taste PTC, typically at concentrations corresponding to Solution 5 or higher dilutions.

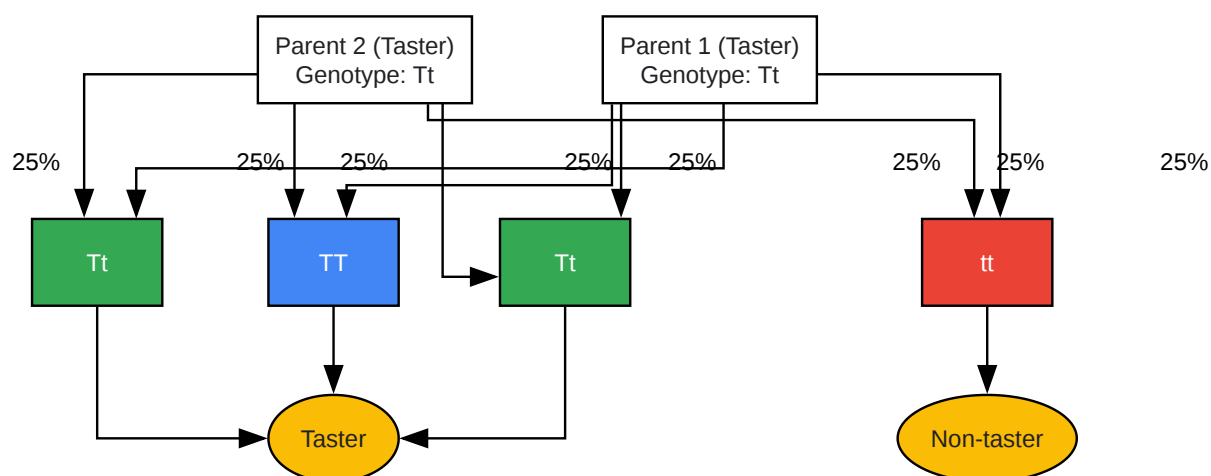
- Non-tasters: Individuals who cannot taste PTC or can only taste it at very high concentrations.

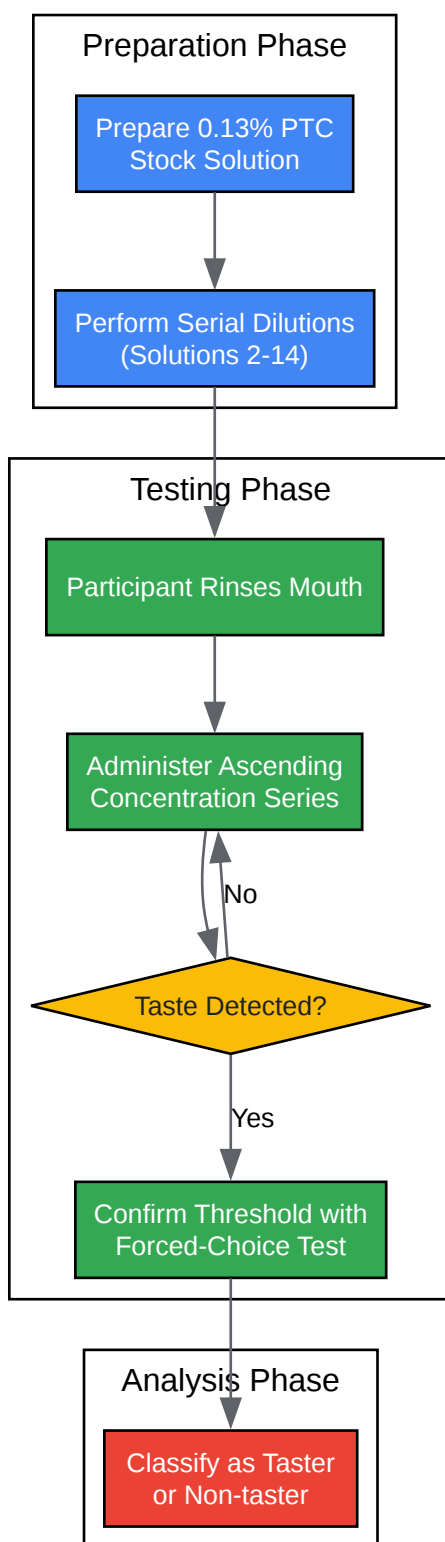
Mandatory Visualizations

Genetic Basis of PTC Taste Perception

The ability to taste PTC is primarily controlled by the TAS2R38 gene on chromosome 7.^[14]

This gene has two common alleles: a "taster" allele (dominant, often denoted as 'T' or PAV) and a "non-taster" allele (recessive, 't' or AVI).^{[2][15]} An individual's genotype determines their PTC taste phenotype.





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